(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one

Oxazolidinone synthesis Linezolid intermediate Aminomethyl functional group

(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one (CAS 856677-03-7) is a chiral 5-aminomethyl-substituted oxazolidinone bearing a 4-bromo-3-fluorophenyl N-aryl substituent. It serves as a critical penultimate intermediate in the synthesis of linezolid and structurally related oxazolidinone antibacterials, wherein the bromine atom acts as a synthetic handle for late-stage Buchwald-Hartwig amination with morpholine.

Molecular Formula C10H10BrFN2O2
Molecular Weight 289.1 g/mol
CAS No. 856677-03-7
Cat. No. B1387639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one
CAS856677-03-7
Molecular FormulaC10H10BrFN2O2
Molecular Weight289.1 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC(=C(C=C2)Br)F)CN
InChIInChI=1S/C10H10BrFN2O2/c11-8-2-1-6(3-9(8)12)14-5-7(4-13)16-10(14)15/h1-3,7H,4-5,13H2/t7-/m0/s1
InChIKeyAFLKSCUXTJDCNS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one (CAS 856677-03-7): Procurement-Grade Overview for Oxazolidinone Intermediate Sourcing


(S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one (CAS 856677-03-7) is a chiral 5-aminomethyl-substituted oxazolidinone bearing a 4-bromo-3-fluorophenyl N-aryl substituent. It serves as a critical penultimate intermediate in the synthesis of linezolid and structurally related oxazolidinone antibacterials, wherein the bromine atom acts as a synthetic handle for late-stage Buchwald-Hartwig amination with morpholine [1]. The compound is also explicitly listed as an intermediate in patent WO2008069619A1 for novel oxazolidinone derivatives with antibacterial activity against gram-positive and gram-negative pathogens [2]. Its molecular formula is C₁₀H₁₀BrFN₂O₂ with a molecular weight of 289.10 g/mol, and it contains a single chiral center in the (S)-configuration at the C-5 position of the oxazolidinone ring .

Why (S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one Cannot Be Replaced by Generic Oxazolidinone Intermediates in Linezolid-Type Syntheses


Generic substitution of this intermediate with superficially similar oxazolidinone building blocks fails because the 4-bromo-3-fluorophenyl N-aryl group is the indispensable synthetic handle that enables the key Buchwald-Hartwig amination step to install the morpholine ring of linezolid [1]. The free primary aminomethyl side chain at C-5 permits direct acylation without protecting-group manipulation, a feature absent in the corresponding hydroxymethyl analog (CAS 444335-16-4), which requires an additional oxidation/amination sequence . Furthermore, the (S)-stereochemistry at C-5 is essential for the antibacterial activity of the downstream oxazolidinone drug substance; the (R)-enantiomer is commercially available (CAS 856677-03-7 is also cataloged as the (5R) form by some vendors, indicating mixed stereochemical sourcing that must be verified), and procurement of the incorrect enantiomer would yield an inactive final product .

Quantitative Differential Evidence: (S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one vs. Closest Analogs


Free Primary Amine vs. Hydroxymethyl Side Chain: Eliminating One Synthetic Step in Linezolid Intermediate Conversion

The target compound bears a free aminomethyl group (–CH₂NH₂) at the C-5 position, enabling direct acylation to form the acetamide side chain of linezolid. In contrast, the closely related hydroxymethyl analog (R)-3-(4-bromo-3-fluorophenyl)-5-(hydroxymethyl)oxazolidin-2-one (CAS 444335-16-4) requires a two-step sequence of alcohol activation (e.g., mesylation or tosylation) followed by azide displacement and reduction—or alternatively, oxidation to the aldehyde followed by reductive amination—to install the amine. This difference eliminates at minimum one synthetic transformation and its associated purification, yield loss, and processing time [1]. The chemicalbook synthesis procedure reports a quantitative yield (100%, 7.6 g isolated from 11 g Intermediate-14) for the hydrazinolysis step that generates the free amine from a phthalimide-protected precursor .

Oxazolidinone synthesis Linezolid intermediate Aminomethyl functional group Step-economy

Aryl Bromide as Cross-Coupling Handle: Enabling Buchwald-Hartwig Amination for Linezolid C-Ring Diversification

The 4-bromo substituent on the N-phenyl ring of the target compound is the essential functional handle for Pd-catalyzed Buchwald-Hartwig C–N coupling with morpholine, the key step that converts the 4-bromo-3-fluorophenyl intermediate into the 3-fluoro-4-morpholinophenyl pharmacophore of linezolid [1]. This bromine atom is absent in the desacetyl linezolid intermediate (S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (CAS 168828-90-8), which already contains the morpholine ring and thus cannot serve as a diversification point for generating linezolid analogs with alternative C-ring substituents. The target compound therefore uniquely enables both the synthesis of linezolid itself and the parallel synthesis of C-ring-modified oxazolidinone libraries through coupling with diverse amine nucleophiles, a capability verified by its explicit use as a building block in patent WO2008069619A1 for generating multiple novel oxazolidinone derivatives [2].

Buchwald-Hartwig amination Cross-coupling Linezolid synthesis C-ring modification

Computed Physicochemical Profile: Low Rotatable Bond Count and Favorable Polarity for Gram-Negative Permeability Design

Computed molecular properties for the target compound indicate 2 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors, with an exact mass of 287.991 Da . These values place the compound within the property limits empirically associated with evasion of the Escherichia coli outer membrane (OM) efflux/permeation barriers, as established by Spaulding et al. in their systematic analysis of oxazolidinone structure-permeation relationships: MW < 400 Da, cLogD₇.₄ > 1, zwitterionic character, and ≤4 rotatable bonds . By contrast, linezolid (MW 337.35, 5 rotatable bonds, no zwitterionic character at pH 7.4) exceeds the rotatable bond threshold and fails to achieve Gram-negative activity. The target compound's computed profile suggests it resides closer to the Gram-negative-permissive property space than linezolid itself, making it a strategically valuable starting point for designing oxazolidinones with improved Gram-negative spectrum when the bromine is replaced by polar/zwitterionic substituents via cross-coupling.

Gram-negative permeability Physicochemical properties Oxazolidinone design Rotatable bonds

Commercial Purity Specifications: 97–98% HPLC Purity with Batch-Specific QC Documentation Enabling cGMP-Ready Procurement

Multiple independent vendors report purity specifications for this compound that can be directly compared. Bidepharm offers the compound at 97% purity with batch-specific QC documentation including NMR, HPLC, and GC traces . MolCore lists the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and quality control applications . In contrast, the hydroxymethyl analog (CAS 444335-16-4) is typically supplied at 95% purity and is primarily cataloged as a 'Tedizolid impurity' rather than as a pharmaceutical intermediate, with more limited QC documentation [1]. For procurement decisions, the availability of the target compound at ≥97% purity with comprehensive analytical characterization reduces the burden of in-house purification and identity verification before use in GMP-critical synthetic steps.

Chemical procurement Purity specification Quality control Oxazolidinone intermediate

Optimal Procurement and Application Scenarios for (S)-5-(Aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one


Process-Scale Linezolid Manufacturing via Convergent Buchwald-Hartwig Strategy

This intermediate is the optimal choice for convergent linezolid synthesis routes where the morpholine ring is installed in the penultimate step via Buchwald-Hartwig amination. As demonstrated in the 2022 SSRN paper, the 4-bromo-3-fluorophenyl oxazolidinone scaffold (either as the hydroxymethyl or aminomethyl variant) serves as the direct coupling partner with morpholine [1]. The aminomethyl variant eliminates the post-coupling oxidation/amination sequence required for the hydroxymethyl analog, reducing the step count and cumulative yield loss in large-scale production. Procure the (S)-enantiomer with ≥97% purity and verify chiral purity by chiral HPLC or optical rotation before committing to a production campaign .

Medicinal Chemistry C-Ring Diversification for Oxazolidinone SAR Libraries

When building compound libraries to explore C-ring structure-activity relationships, this intermediate enables parallel synthesis through a single diversification point. The aryl bromide undergoes Pd-catalyzed coupling with a panel of amine nucleophiles (morpholine, piperazine, substituted piperidines, etc.), while the free aminomethyl group is simultaneously or sequentially acylated to generate the final acetamide or alternative amide derivatives. This strategy is explicitly enabled by the dual functional handles present in the target compound, which are not simultaneously available in either the desacetyl linezolid intermediate (amine present, but bromine absent) or the hydroxymethyl analog (bromine present, but free amine absent) [2].

Gram-Negative Oxazolidinone Lead Optimization Programs

For discovery programs aiming to extend oxazolidinone antibacterial spectrum to Gram-negative pathogens, this intermediate offers a favorable starting physicochemical profile. With only 2 rotatable bonds, MW of 289 Da, and appropriate hydrogen-bonding capacity, it resides within the property space empirically associated with Escherichia coli outer membrane penetration, as defined by Spaulding et al. . Medicinal chemists can replace the bromine atom with polar or zwitterionic substituents via cross-coupling while maintaining or improving the permeability profile, rather than starting from linezolid (5 rotatable bonds, no Gram-negative activity) and attempting to retrofit Gram-negative permeability.

Reference Standard and Impurity Profiling for Linezolid ANDA/DMF Submissions

This compound is structurally the desbromo precursor or a process intermediate en route to linezolid, and it may be relevant as a potential process-related impurity in linezolid drug substance. Procurement at high purity (97–98%) with full QC documentation (NMR, HPLC, GC) makes it suitable for use as a reference marker in HPLC impurity profiling methods during ANDA (Abbreviated New Drug Application) or DMF (Drug Master File) preparation for generic linezolid . Verify stereochemical identity by comparison to authentic (S)-linezolid intermediate standards or by chiral chromatographic methods, and confirm retention time relative to the final API.

Quote Request

Request a Quote for (S)-5-(aminomethyl)-3-(4-bromo-3-fluorophenyl)oxazolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.